
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high stability and bioavailability, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
The synthesis of 3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their fluorinated derivatives upon treatment with trimethylsilyl fluoride (TMSCF3) and a fluoride source . Another method involves the use of trifluoromethylation reactions, where the trifluoromethyl group is introduced into the cyclobutane ring .
Chemical Reactions Analysis
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. The strong electronegativity of fluorine can influence the compound’s binding affinity and stability with target molecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. While both compounds are fluorinated cyclobutane derivatives, the presence of different fluorine substituents can lead to variations in their chemical properties and applications . For instance, 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has been studied for its potential therapeutic applications due to its unique chemical properties .
Conclusion
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid is a valuable fluorinated compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties, such as high stability and bioavailability, make it a promising candidate for further research and development.
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
3-fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-3-6(8)1-4(2-6)5(9)10/h4H,1-3H2,(H,9,10) |
InChI Key |
TZSIRJNIKFNWFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CF)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







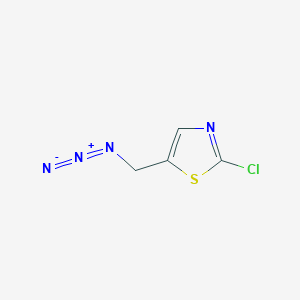
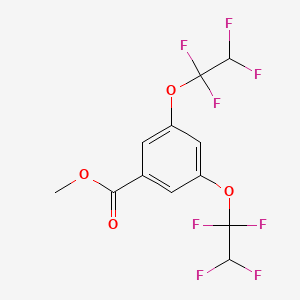

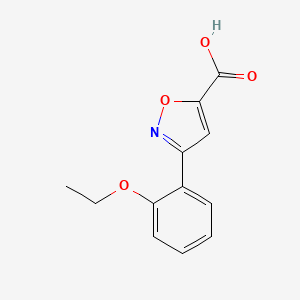
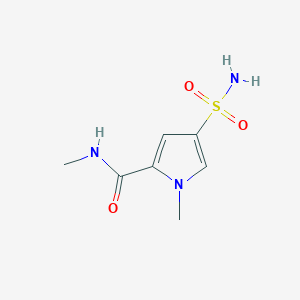


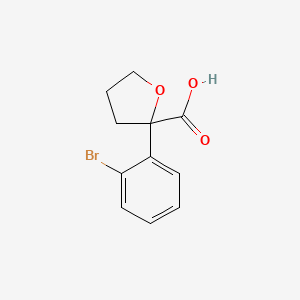
![1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
